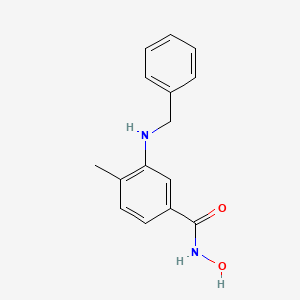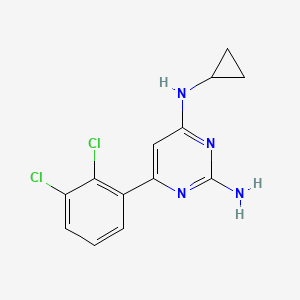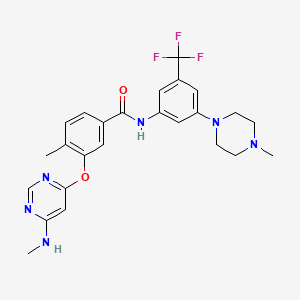
TL4-12
描述
TL4-12 是一种选择性抑制丝裂原活化蛋白激酶激酶激酶激酶 2 (MAP4K2) 的抑制剂,也称为生发中心激酶 (GCK)。该化合物在抑制多发性骨髓瘤细胞增殖和诱导凋亡方面显示出巨大潜力。 它尤其以克服多发性骨髓瘤对免疫调节剂的耐药性而闻名 .
科学研究应用
TL4-12 具有广泛的科学研究应用,包括:
化学: 用作工具化合物来研究 MAP4K2 及其下游信号通路。
生物学: 用于细胞和分子生物学研究,以研究 MAP4K2 在细胞增殖、凋亡和免疫反应中的作用。
医学: 作为治疗多发性骨髓瘤和其他癌症的潜在治疗剂进行探索,特别是在克服耐药性方面。
工业: 用于开发针对 MAP4K2 及其相关通路的药物和治疗策略。
作用机制
TL4-12 通过选择性抑制 MAP4K2 发挥作用,导致 IKZF1 和 BCL-6 等关键蛋白的下调。这种抑制导致多发性骨髓瘤细胞的增殖抑制和凋亡诱导。 该化合物还影响其他信号通路,包括 p38 丝裂原活化蛋白激酶通路,该通路在炎症和免疫反应中发挥作用 .
类似化合物:
MAP4K3 抑制剂: 抑制 MAP4K3(丝裂原活化蛋白激酶激酶激酶激酶家族的另一个成员)的化合物表现出类似的生物活性,但可能具有不同的选择性和效力。
MAP4K4 抑制剂: 这些抑制剂靶向 MAP4K4,并用于与癌症和炎症性疾病相关的研究。
TAK1 抑制剂: 转化生长因子-β激活的激酶 1 (TAK1) 的抑制剂在对细胞信号通路的影响方面与 this compound 有一些相似之处。
This compound 的独特性: this compound 的独特性在于它对 MAP4K2 的高选择性及其克服多发性骨髓瘤对免疫调节剂的耐药性。 这使其成为研究和潜在治疗应用的宝贵工具 .
生化分析
Biochemical Properties
TL4-12 interacts with the MAP4K2 enzyme, inhibiting its activity . The inhibition of MAP4K2 by this compound is ATP-competitive . This interaction leads to the downregulation of IKZF1 and BCL-6, proteins involved in cell proliferation and survival .
Cellular Effects
This compound has been shown to have significant effects on various types of cells, particularly MM cells . It dose-dependently decreases IKZF1, c-MYC, and BCL-6 protein expression and increases p53 level in K-RASG12A MM.1S cells . This compound also induces apoptosis and cell-cycle arrest in the G0/G1 phase in MM.1S, RPMI-8226, RPMI-8226 cells .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of MAP4K2, leading to the downregulation of IKZF1 and BCL-6 . This results in the inhibition of MM cell proliferation and the induction of apoptosis . The inhibition of MAP4K2 by this compound is ATP-competitive .
准备方法
合成路线和反应条件: TL4-12 的合成涉及多个步骤,从核心结构的制备开始,然后引入官能团。关键步骤包括:
核心结构的形成: 核心结构是通过一系列涉及芳香族化合物和杂环中间体的缩合反应合成的。
官能团引入: 通过亲核取代和胺化反应引入三氟甲基、甲基氨基和哌嗪基等官能团。
最终组装: 最终化合物是通过偶联反应组装的,通常使用钯催化的交叉偶联方法。
工业生产方法: 在工业环境中,this compound 的生产遵循类似的合成路线,但规模更大。该过程包括:
间歇反应: 在反应器中进行大规模间歇反应,精确控制温度、压力和反应时间。
纯化: 使用结晶、色谱和重结晶等技术对化合物进行纯化,以达到高纯度水平。
质量控制: 实施严格的质量控制措施,以确保最终产品的一致性和纯度。
化学反应分析
反应类型: TL4-12 经历各种化学反应,包括:
氧化: 该化合物可以在特定条件下被氧化,导致形成氧化衍生物。
还原: this compound 可以被还原形成还原类似物,它们可能表现出不同的生物活性。
常用试剂和条件:
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾,通常在酸性或碱性条件下使用。
还原: 在受控条件下使用硼氢化钠和氢化铝锂等还原剂。
取代: 卤代烷烃和胺等试剂用于取代反应,通常在钯或铜等催化剂的存在下进行。
主要产物: 从这些反应中形成的主要产物包括具有修饰官能团的 this compound 的各种衍生物,它们可能表现出不同的生物活性。和性质。
相似化合物的比较
MAP4K3 Inhibitors: Compounds that inhibit MAP4K3, another member of the mitogen-activated protein kinase kinase kinase kinase family, exhibit similar biological activities but may have different selectivity and potency.
MAP4K4 Inhibitors: These inhibitors target MAP4K4 and are used in research related to cancer and inflammatory diseases.
TAK1 Inhibitors: Inhibitors of transforming growth factor-beta-activated kinase 1 (TAK1) share some similarities with TL4-12 in terms of their effects on cell signaling pathways.
Uniqueness of this compound: this compound is unique due to its high selectivity for MAP4K2 and its ability to overcome resistance to immunomodulatory agents in multiple myeloma. This makes it a valuable tool for research and potential therapeutic applications .
属性
IUPAC Name |
4-methyl-3-[6-(methylamino)pyrimidin-4-yl]oxy-N-[3-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27F3N6O2/c1-16-4-5-17(10-21(16)36-23-14-22(29-2)30-15-31-23)24(35)32-19-11-18(25(26,27)28)12-20(13-19)34-8-6-33(3)7-9-34/h4-5,10-15H,6-9H2,1-3H3,(H,32,35)(H,29,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXKJJIMUMNPQQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)N3CCN(CC3)C)OC4=NC=NC(=C4)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27F3N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of TL4-12 in multiple myeloma cells?
A: this compound acts as an inhibitor of Germinal Center Kinase (GCK), also known as mitogen-activated protein kinase kinase kinase kinase 2 (MAP4K2). [, , ] GCK is a crucial upstream activator within the MAPK signaling pathway, which is frequently dysregulated in multiple myeloma, especially in cases with RAS mutations. [, , ] By inhibiting GCK, this compound disrupts this signaling cascade, leading to the downregulation of critical transcription factors like IKZF1/3, BCL-6, and c-MYC. [, , ] These transcription factors play essential roles in myeloma cell survival, proliferation, and drug resistance.
Q2: Why is targeting GCK particularly relevant in the context of RAS mutated multiple myeloma?
A: Studies have shown that multiple myeloma cells harboring RAS mutations exhibit heightened sensitivity to GCK inhibition compared to their wild-type counterparts. [, ] This suggests that GCK plays a more significant role in the survival and proliferation of RAS mutated myeloma cells. Therefore, targeting GCK with inhibitors like this compound represents a promising therapeutic strategy specifically for this subset of multiple myeloma patients. [, ]
Q3: What are the potential advantages of combining this compound with other anti-myeloma agents like Iberdomide?
A: Preliminary research indicates that combining this compound with Iberdomide, a next-generation IMiD, yields synergistic anti-myeloma effects. [] Specifically, this combination leads to a more pronounced downregulation of key myeloma-promoting factors like IKZF1, c-MYC, and IRF4, and significantly enhances apoptosis in myeloma cells compared to either agent alone. [] This synergy suggests the potential for improved efficacy and potentially overcoming resistance mechanisms in multiple myeloma treatment.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


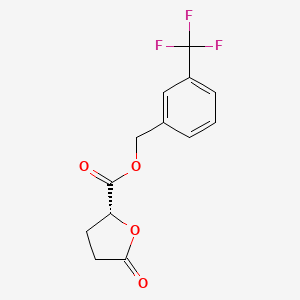
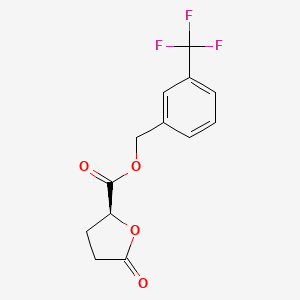

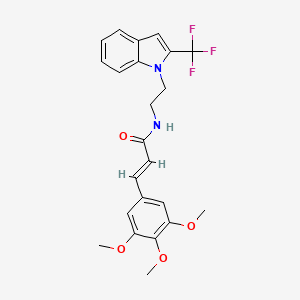
![2-[(1S)-1-[4-amino-3-(3-fluoro-4-propan-2-yloxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-6-fluoro-3-(3-fluorophenyl)chromen-4-one;hydrochloride](/img/structure/B611320.png)
![(19S)-21-amino-10,19-diethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione](/img/structure/B611323.png)
![2-[5-[4-[[2-phenylethyl-[4-[4-(pyrrolidin-1-ylmethyl)phenoxy]butyl]amino]methyl]phenyl]tetrazol-2-yl]acetic acid;dihydrochloride](/img/structure/B611324.png)


